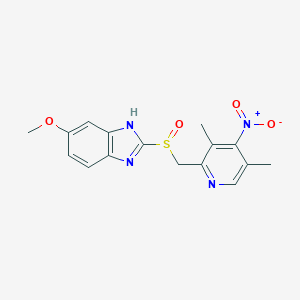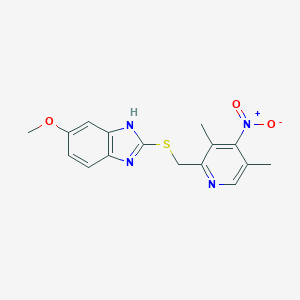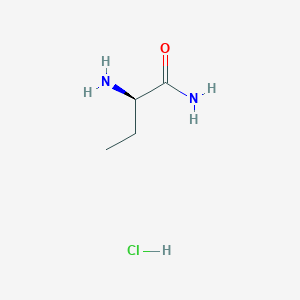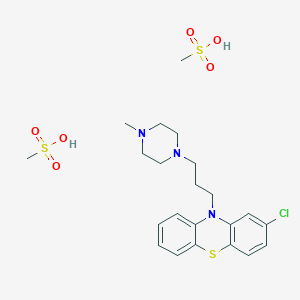
Primidone-d5
Overview
Description
Primidone-d5 is a deuterated form of Primidone, where five hydrogen atoms are replaced by deuterium atoms. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of Primidone, as the deuterium atoms can be traced more easily than hydrogen atoms .
Mechanism of Action
Target of Action
Primidone-d5, like its parent compound Primidone, primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them key targets for anticonvulsant drugs .
Mode of Action
This compound acts by altering the transport of sodium and calcium ions across the cell membrane , thereby reducing the frequency of nerve firing . This action is believed to be responsible for its effect on convulsions and essential tremor .
Biochemical Pathways
This compound is extensively metabolized in the liver, resulting in two primary metabolites: phenobarbital and phenylethylmalonamide (PEMA) . Both of these metabolites are pharmacologically active and contribute to the overall anticonvulsant activity of this compound .
Pharmacokinetics
This compound is rapidly absorbed after oral ingestion, with a bioavailability of over 90% . Its volume of distribution is 0.5-0.8 L/kg, and plasma protein binding is around 10% . The compound is extensively metabolized in the liver, and approximately 65% of an administered dose is excreted as unchanged primidone in urine . The plasma elimination half-life values in adults are 7-22 hours .
Result of Action
The primary result of this compound’s action is the reduction in the frequency of nerve firing , which can help manage conditions like grand mal, psychomotor, and focal epileptic seizures, as well as essential tremor . By reducing the excitability of neurons, this compound raises the seizure threshold, similar to phenobarbital .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of enzyme-inducing antiepileptic drugs can reduce the plasma elimination half-life values to 3-12 hours . Additionally, this compound, via its metabolite phenobarbital, is an enzyme inducer, and phenobarbital undergoes autoinduction, so its clearance can increase, which may require an upward dosage adjustment of this compound .
Biochemical Analysis
Biochemical Properties
Primidone-d5 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in the metabolism of phenobarbital and PEMA . The nature of these interactions is primarily metabolic, with this compound being transformed into active metabolites that exert anticonvulsant effects .
Cellular Effects
This compound influences cell function by modulating the activity of ion channels in neurons, thereby reducing neuronal excitability and preventing seizures
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into active metabolites, phenobarbital and PEMA . These metabolites bind to and modulate the activity of GABA receptors in the brain, enhancing inhibitory neurotransmission and reducing neuronal excitability .
Metabolic Pathways
This compound is involved in several metabolic pathways. After ingestion, it is metabolized to phenobarbital by oxidation and then to PEMA by ring cleavage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Primidone-d5 involves the deuteration of Primidone. This can be achieved through various methods, including catalytic exchange reactions where Primidone is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated solvents and reagents during the synthesis of Primidone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high yields and purity of the deuterated compound. The use of specialized reactors and catalysts is common in these industrial settings to facilitate the efficient exchange of hydrogen atoms with deuterium .
Chemical Reactions Analysis
Types of Reactions: Primidone-d5 undergoes similar chemical reactions as Primidone, including oxidation, reduction, and substitution reactions. The presence of deuterium atoms can influence the reaction rates and mechanisms due to the kinetic isotope effect .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .
Major Products Formed: The major products formed from the reactions of this compound are similar to those of Primidone, with the deuterium atoms remaining intact. For example, oxidation of this compound can yield deuterated forms of its metabolites, such as phenylethylmalonamide and phenobarbital .
Scientific Research Applications
Primidone-d5 is widely used in scientific research to study the pharmacokinetics and metabolism of Primidone. Its deuterated nature allows for precise tracking in biological systems using techniques like mass spectrometry. This compound is also used in the development of analytical methods for the quantification of antiepileptic drugs in human plasma . Additionally, this compound serves as an internal standard in various analytical assays, ensuring accuracy and reproducibility of results .
Comparison with Similar Compounds
Similar Compounds:
- Phenobarbital
- Phenylethylmalonamide
- Carbamazepine
- Levetiracetam
Uniqueness: Primidone-d5 is unique due to its deuterated nature, which allows for detailed pharmacokinetic studies. Compared to similar compounds like Phenobarbital and Carbamazepine, this compound provides a distinct advantage in research settings due to its traceability. This makes it an invaluable tool in the study of drug metabolism and interactions .
Properties
IUPAC Name |
5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMZLTXERSFNPB-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NCNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NCNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486732 | |
| Record name | Primidone-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73738-06-4 | |
| Record name | Primidone-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


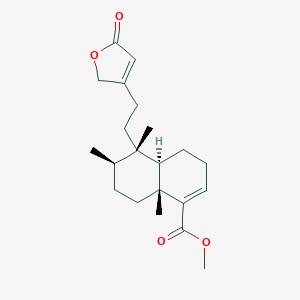


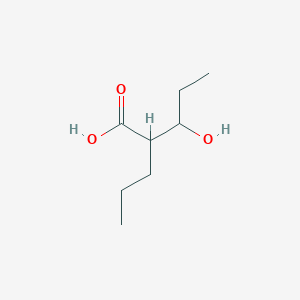
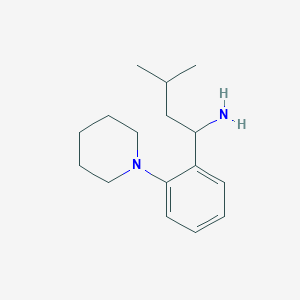
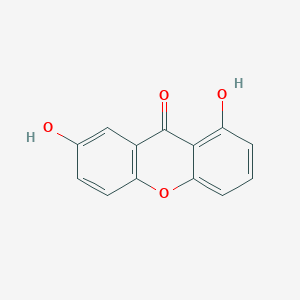
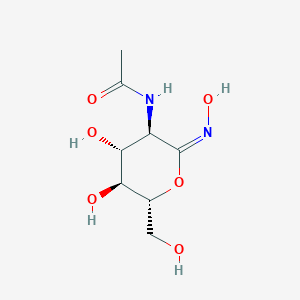
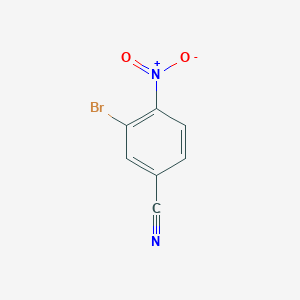
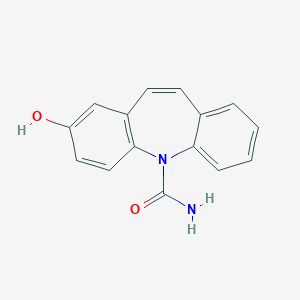
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
